2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one
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Overview
Description
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one typically involves multiple steps. One common approach starts with the preparation of the phthalazinone core, followed by the introduction of the isoquinoline moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Uniqueness
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7,8-dimethoxyphthalazin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalazinone core with an isoquinoline moiety sets it apart from other similar compounds, potentially offering unique advantages in various applications.
Properties
Molecular Formula |
C22H25N3O5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C22H25N3O5/c1-27-17-6-5-15-11-23-25(22(26)20(15)21(17)30-4)13-24-8-7-14-9-18(28-2)19(29-3)10-16(14)12-24/h5-6,9-11H,7-8,12-13H2,1-4H3 |
InChI Key |
PZKFQVXPBXYXFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCC4=CC(=C(C=C4C3)OC)OC)OC |
Origin of Product |
United States |
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